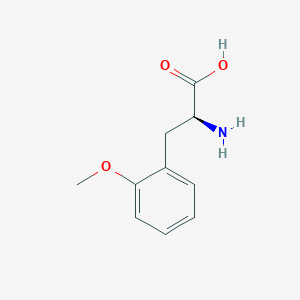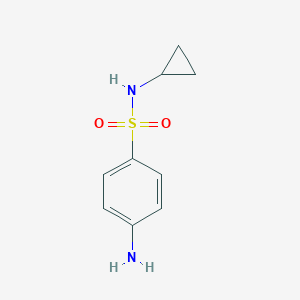![molecular formula C9H14N2O2 B061990 Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI) CAS No. 178419-46-0](/img/structure/B61990.png)
Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI), commonly known as spirooxazolidinone, is a heterocyclic organic compound that has attracted considerable attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of spirooxazolidinone is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. Spirooxazolidinone has been shown to bind to the bacterial ribosome in a manner similar to that of other antibiotics, such as linezolid. However, spirooxazolidinone has a unique binding mode that allows it to interact with both the peptidyl transferase center and the nascent peptide exit tunnel of the ribosome.
Efectos Bioquímicos Y Fisiológicos
In addition to its antibacterial activity, spirooxazolidinone has been shown to have a range of other biochemical and physiological effects. For example, spirooxazolidinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory activity and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of spirooxazolidinone is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. However, spirooxazolidinone also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity.
Direcciones Futuras
There are several potential future directions for research on spirooxazolidinone. One area of interest is the development of spirooxazolidinone derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research involves the use of spirooxazolidinone as a scaffold for the development of new drugs targeting other diseases, such as cancer and inflammation. Finally, there is also interest in exploring the potential of spirooxazolidinone as a tool for studying the ribosome and protein synthesis in bacteria.
Conclusion:
In conclusion, spirooxazolidinone is a promising compound with a range of potential applications in drug discovery and development. Its broad-spectrum antibacterial activity, combined with its unique binding mode, make it a promising candidate for the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
Spirooxazolidinone can be synthesized through a variety of methods, including the reaction of an isocyanate with a lactam or the reaction of an isocyanate with an amino acid. One of the most common methods for synthesizing spirooxazolidinone is the reaction of an isocyanate with a lactam in the presence of a Lewis acid catalyst. This method has been shown to produce high yields of spirooxazolidinone with good stereochemical control.
Aplicaciones Científicas De Investigación
Spirooxazolidinone has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the most promising areas of research involves the use of spirooxazolidinone as a scaffold for the development of new antibiotics. Spirooxazolidinone has been shown to have potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Número CAS |
178419-46-0 |
|---|---|
Nombre del producto |
Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI) |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(5R)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one |
InChI |
InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m1/s1 |
Clave InChI |
TYAGAVRSOFABFO-SECBINFHSA-N |
SMILES isomérico |
C1CN2CCC1[C@]3(C2)CNC(=O)O3 |
SMILES |
C1CN2CCC1C3(C2)CNC(=O)O3 |
SMILES canónico |
C1CN2CCC1C3(C2)CNC(=O)O3 |
Sinónimos |
Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



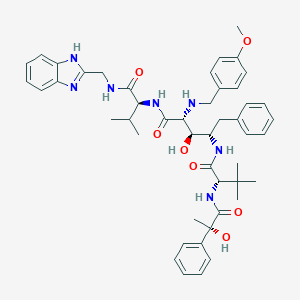
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)

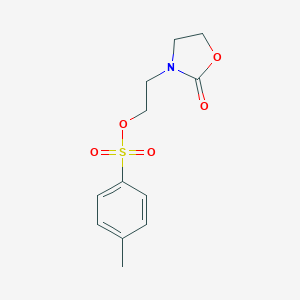
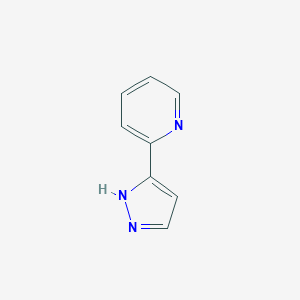
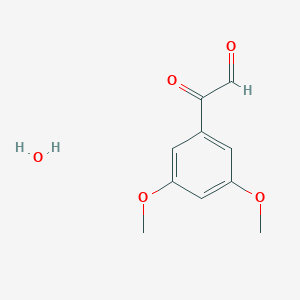
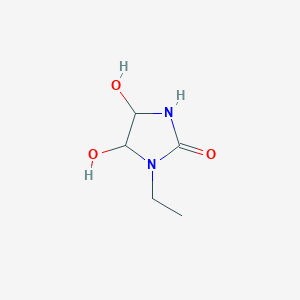
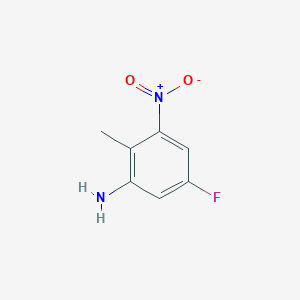
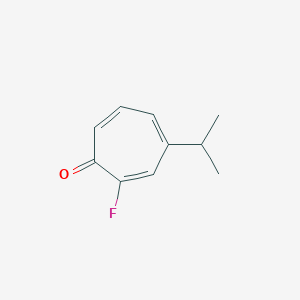
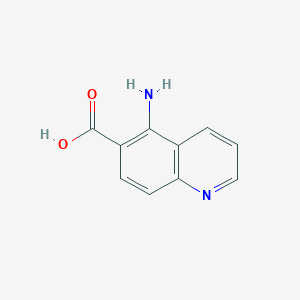
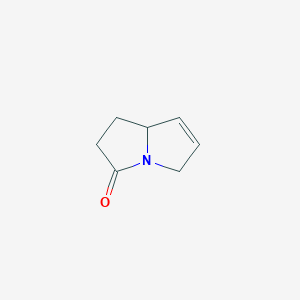
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
